molecular formula C18H14BrN3O5S B2508866 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-22-9

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2508866
CAS No.: 865247-22-9
M. Wt: 464.29
InChI Key: LILRYGQQLWRTET-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoyl chloride with 2-amino-6-nitrobenzo[d]thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 2-(2-((2-aminobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetic acid.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s nitro group and bromobenzoyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromobenzoyl)benzo[d]thiazole: Lacks the nitro and ethyl acetate groups, resulting in different biological activity.

    6-nitrobenzo[d]thiazole: Lacks the bromobenzoyl and ethyl acetate groups, leading to different chemical properties.

    Ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure but without the nitro group, affecting its reactivity and applications.

Uniqueness

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an anticancer agent, while the bromobenzoyl moiety provides a site for further chemical modifications .

Properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILRYGQQLWRTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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